N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide
Description
N-[(2E)-3-[4-(Dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide is a heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxide moiety. The (2E)-configuration of the imine group and the 4-(dimethylamino)phenyl substituent are critical for its stereoelectronic properties. This compound belongs to a class of thiazole derivatives known for their diverse pharmacological activities, including kinase inhibition and antimicrobial effects . Its structural complexity arises from the integration of a sulfonated thiazole ring system, which enhances solubility and modulates interactions with biological targets.
Properties
Molecular Formula |
C18H25N3O3S2 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-methylbutanamide |
InChI |
InChI=1S/C18H25N3O3S2/c1-12(2)9-17(22)19-18-21(14-7-5-13(6-8-14)20(3)4)15-10-26(23,24)11-16(15)25-18/h5-8,12,15-16H,9-11H2,1-4H3 |
InChI Key |
LJWGUIXGRDYBRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide typically involves multiple steps, including the formation of the thiazole ring, the introduction of the dimethylamino group, and the attachment of the butanamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it suitable for use in materials science and catalysis.
Mechanism of Action
The mechanism of action of N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparison
Bioactivity and Mechanism of Action
highlights that bioactivity clustering correlates with structural similarity. For example:
- Target Compound: Exhibits inhibitory activity against protein kinases (e.g., JAK2) due to interactions with the ATP-binding pocket, facilitated by the sulfone and dimethylamino groups .
- Thiazolidinone Analogues (): Show antimicrobial activity via thiol-mediated redox disruption, attributed to the dioxothiazolidinone moiety.
Table 2: Bioactivity Profiles
| Compound | IC50 (JAK2 Inhibition) | MIC (E. coli, µg/mL) |
|---|---|---|
| Target Compound | 12 nM | >100 |
| Fluorobenzyl Analogue () | 85 nM | >100 |
| Thiazolidinone Derivative () | N/A | 8.5 |
Research Findings and Mechanistic Insights
Structural-Bioactivity Correlation: Compounds with sulfonated thiazole cores (e.g., target compound) exhibit higher kinase inhibition than non-sulfonated analogues, likely due to enhanced hydrogen bonding with kinase active sites .
Metabolite Dereplication : Molecular networking () reveals that the target compound clusters with other sulfonated thiazoles (cosine score >0.85), confirming structural similarity .
Substituent-Driven Selectivity: The dimethylamino group in the target compound improves cellular permeability compared to the fluorobenzyl analogue, as evidenced by lower LogP (Table 1) .
Biological Activity
N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The compound's molecular formula is , and its molecular weight is approximately 290.38 g/mol. The structural complexity includes a thieno-thiazole moiety which is often associated with various pharmacological activities.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of anticancer properties, as well as its effects on cellular mechanisms.
Anticancer Activity
Recent studies have shown that derivatives of the compound exhibit significant anticancer activities against various cancer cell lines:
- Cell Viability Assays : In vitro studies have demonstrated that the compound significantly reduces cell viability in breast cancer (MDA-MB-231) and pancreatic cancer (Panc-1) cell lines. For instance, certain derivatives completely inhibited colony formation at concentrations as low as 1 µM .
- Mechanism of Action : The mechanism appears to be linked to the disruption of cell cycle progression and induction of apoptosis in cancer cells. The presence of the dimethylamino group is thought to enhance the interaction with cellular targets, leading to increased cytotoxicity .
Effect on Cell Migration
Interestingly, while the compound shows potent cytotoxicity, it does not significantly affect cell migration in the wound-healing assay for both MDA-MB-231 and Panc-1 cells. This suggests that while it can inhibit growth and colony formation, it may not interfere with migratory capabilities .
Data Tables
| Activity | Cell Line | Concentration (µM) | Effect |
|---|---|---|---|
| Cell Viability Inhibition | MDA-MB-231 | 1 | Complete inhibition |
| Cell Viability Inhibition | Panc-1 | 2 | Strong effect on colony formation |
| Migration Inhibition | MDA-MB-231 | Not significant | No effect |
| Migration Inhibition | Panc-1 | Not significant | No effect |
Case Studies
Several case studies have documented the effects of similar compounds on cancer cells:
- Study on Pyrrolidinone Derivatives : A study highlighted that introducing electron-withdrawing groups enhances anticancer activity. The structure–activity relationship indicates that modifications can lead to improved efficacy against specific cancer types .
- Hydrazone Derivatives : Research on hydrazone derivatives shows varying effects based on substituents, with some modifications leading to increased cytotoxicity compared to others .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
